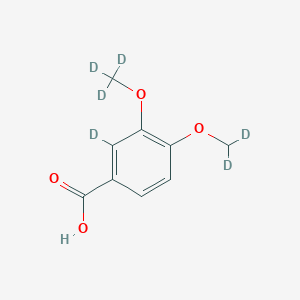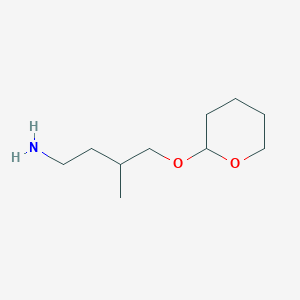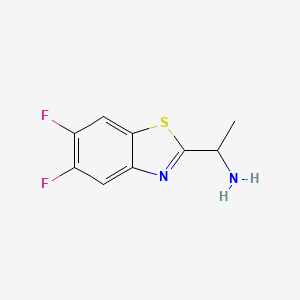![molecular formula C9H10N2O2S B13962318 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol CAS No. 73533-00-3](/img/structure/B13962318.png)
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. This particular compound features an amino group at the 2-position of the benzothiazole ring and an ethan-1-ol group attached via an oxygen atom at the 4-position. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol typically involves the reaction of 2-amino-1,3-benzothiazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and tosylates under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(2-Alkylamino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
作用機序
The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
2-Amino-1,3-benzothiazole: Lacks the ethan-1-ol group but shares the benzothiazole core structure.
2-[(2-Amino-1,3-thiazol-4-yl)oxy]ethan-1-ol: Similar structure but with a thiazole ring instead of a benzothiazole ring.
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetic acid: Contains an acetic acid group instead of an ethan-1-ol group
Uniqueness
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is unique due to the presence of both the benzothiazole ring and the ethan-1-ol group, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
73533-00-3 |
|---|---|
分子式 |
C9H10N2O2S |
分子量 |
210.26 g/mol |
IUPAC名 |
2-[(2-amino-1,3-benzothiazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C9H10N2O2S/c10-9-11-8-6(13-5-4-12)2-1-3-7(8)14-9/h1-3,12H,4-5H2,(H2,10,11) |
InChIキー |
DMOZSOOAODRJTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)

![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)

![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)


![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)




![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)

